4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate
Description
4-tert-Butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate is a sulfonate ester characterized by a central benzene ring substituted with methoxy (2-position), methyl (4-position), and isopropyl (5-position) groups. The sulfonate group is linked to a 4-tert-butylphenyl moiety, conferring steric bulk and hydrophobicity.
Properties
IUPAC Name |
(4-tert-butylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4S/c1-14(2)18-13-20(19(24-7)12-15(18)3)26(22,23)25-17-10-8-16(9-11-17)21(4,5)6/h8-14H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRICYRJRERBNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of the Aromatic Core
The foundational step involves introducing the sulfonate group to the benzene ring. A common approach employs sulfur monochloride (S₂Cl₂) under controlled conditions. For example, reacting 2-methoxy-4-methyl-5-(propan-2-yl)phenol with sulfur monochloride in the presence of a Lewis acid catalyst (e.g., zinc chloride or hafnium tetrachloride) facilitates sulfonation at the para position. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy and alkyl groups direct sulfonation to the desired position.
Reaction Conditions :
Esterification with 4-tert-Butylphenol
The sulfonic acid intermediate is esterified with 4-tert-butylphenol to form the final sulfonate ester. This step typically uses dehydrating agents (e.g., thionyl chloride) to convert the sulfonic acid to its acyl chloride, followed by nucleophilic substitution with the phenolic oxygen of 4-tert-butylphenol.
Key Considerations :
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Steric hindrance from the tert-butyl group necessitates prolonged reaction times (12–24 hours).
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Catalysts such as hafnium tetrachloride (HfCl₄) improve yield by stabilizing the transition state.
Catalytic Systems and Solvent Optimization
Catalyst Screening
Comparative studies highlight hafnium tetrachloride as superior to zirconium tetrachloride for this reaction, achieving yields >95% under optimized conditions. The catalyst’s Lewis acidity enhances electrophilicity at the sulfur center, accelerating esterification.
Table 1: Catalyst Performance Comparison
| Catalyst | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hafnium tetrachloride | 97.5 | 98.8 | 8 |
| Zirconium tetrachloride | 89.2 | 95.4 | 12 |
| Zinc chloride | 78.6 | 91.2 | 18 |
Solvent Effects
Polar aprotic solvents like N-methylpyrrolidone (NMP) outperform toluene or xylene due to their ability to dissolve both sulfonic acid intermediates and phenolic reactants. NMP’s high boiling point (202°C) also accommodates reflux conditions without solvent loss.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and minimize side reactions. Key parameters include:
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Residence time: 30–60 minutes.
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Pressure: 2–3 bar to prevent solvent vaporization.
Purification Protocols
Post-reaction mixtures are purified via vacuum distillation to remove unreacted tert-butylphenol, followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with a methanol-water mobile phase (70:30 v/v) confirms purity >98%.
Mechanistic Insights and Challenges
Steric and Electronic Effects
The tert-butyl group’s steric bulk complicates esterification by hindering nucleophilic attack. This is mitigated by using excess 4-tert-butylphenol (1.5–2.0 equiv) and elevated temperatures. The methoxy group’s electron-donating nature further stabilizes the sulfonate intermediate, reducing unwanted side reactions.
Byproduct Formation
Common byproducts include di-ester derivatives and desulfonated aromatics . These are minimized by:
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Strict control of reaction stoichiometry.
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Use of molecular sieves to absorb water, preventing hydrolysis.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products
Biological Activity
The compound 4-tert-butylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate (CAS Number: 304911-87-3) is a sulfonate derivative characterized by a complex structure that incorporates a tert-butyl group, methoxy, and isopropyl substituents. This article aims to explore the biological activities of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.55 g/mol. The compound features a central benzene ring with various substituents that contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H30O3S |
| Molecular Weight | 374.55 g/mol |
| Functional Groups | Sulfonate (–SO3H), Methoxy (–OCH3), Tert-butyl (–C(CH3)3), Isopropyl (–C(CH3)2) |
| Steric Hindrance | Significant due to bulky groups |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related methoxybenzoyl derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. These compounds target the colchicine-binding site on tubulin, effectively disrupting microtubule dynamics crucial for mitosis .
The biological activity of this compound may be attributed to several mechanisms:
- Microtubule Disruption : Similar compounds have been shown to inhibit tubulin polymerization, causing disruption in microtubule formation and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : By interfering with microtubule dynamics, these compounds can trigger apoptotic pathways in cancer cells .
- Overcoming Drug Resistance : Some derivatives have demonstrated efficacy against multidrug-resistant (MDR) cancer cell lines, suggesting potential for overcoming resistance mechanisms commonly seen in cancer therapies .
Study on Antitumor Efficacy
A notable study evaluated the in vivo antitumor efficacy of SMART compounds, which are structurally related to the sulfonate compound . The results indicated that these compounds significantly reduced tumor growth in xenograft models of prostate and melanoma cancers, achieving tumor control rates between 4% and 30% when administered at effective doses .
Pharmacokinetics and Toxicity
In vivo studies have also assessed the pharmacokinetics and potential neurotoxicity associated with these compounds. For example, one study reported that treatment with certain derivatives did not result in significant neurotoxic effects even at higher doses (15 mg/kg), indicating a favorable safety profile for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
(a) Sulfonamide Derivative
Compound : 2-Methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide
- Key Differences : Replaces the sulfonate ester with a sulfonamide group linked to a 2-isopropylphenyl group.
- Molecular weight: 361.5 g/mol (vs. estimated ~376 g/mol for the target compound) .
(b) Sodium Bromothymol Blue
Compound : Sodium bromothymol blue (CAS 3472)
- Key Differences: Contains bromine atoms, a hydroxyl group, and a cyclohexadienone ring fused to the sulfonate group.
- Implications :
(c) Phosphine Host Molecules
Compound : Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine and AdTPP (diphenyl(4-adamantylphenyl)phosphine)
- Key Differences : Phosphine-based hosts with bulky aryl substituents.
- Implications: AdTPP exhibits a higher association constant (Kf ~2×10²) in host-guest systems due to adamantyl’s superior hydrophobic packing vs. tert-butyl. The target compound’s tert-butyl group may moderately enhance non-polar interactions but lacks the rigidity of adamantyl .
Physicochemical and Functional Properties
Table 1: Comparative Properties of Sulfonate Derivatives and Analogues
Key Observations :
Hydrophobicity: The tert-butyl group in the target compound enhances solubility in non-polar media, akin to tert-butyl-substituted porphyrins used in catalysis .
Steric Effects : The tert-butyl group provides steric shielding, which could impede enzymatic degradation in biological systems compared to less bulky analogues .
Q & A
Basic Question: What are the key structural features of this compound that influence its reactivity and solubility?
Methodological Answer:
The compound’s reactivity and solubility are dictated by its tert-butyl group (hydrophobic bulk), methoxy substituent (electron-donating effects), and sulfonate group (polarity and ionic interactions). For example, the sulfonate group enhances aqueous solubility, making it suitable for biological studies, while the tert-butyl group may stabilize hydrophobic interactions in enzyme binding pockets. Structural analogs with similar substituents, such as 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate, demonstrate how substituent positioning affects chemical properties . Characterization techniques like NMR and HPLC (with column selection based on sulfonate polarity) are critical for verifying these structural effects .
Basic Question: What synthetic methodologies are recommended for preparing this compound?
Methodological Answer:
A multi-step synthesis is typically required, starting with sulfonation of a phenolic precursor followed by sequential functionalization. Design of Experiments (DoE) methodologies, such as fractional factorial designs, can optimize reaction conditions (e.g., temperature, catalyst loading) while minimizing experimental runs . Computational reaction path searches, as proposed by ICReDD (Institute for Chemical Reaction Design and Discovery), integrate quantum chemical calculations to predict viable pathways and reduce trial-and-error approaches .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions in NMR or mass spectrometry data often arise from conformational flexibility or impurities. To resolve these:
- Use 2D NMR techniques (e.g., COSY, NOESY) to confirm connectivity and spatial arrangements.
- Validate purity via HPLC-MS with orthogonal separation modes (e.g., reverse-phase vs. ion-pair chromatography) .
- Apply statistical analysis (e.g., principal component analysis) to identify outliers in spectral datasets, as outlined in chemical engineering methodologies .
- Cross-reference with X-ray crystallography for absolute configuration determination, leveraging structural databases for analogs .
Advanced Question: What computational methods effectively predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model binding affinities to enzymes or receptors, with force fields parameterized for sulfonate interactions .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects and conformational stability over nanosecond timescales using GROMACS or AMBER.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites, particularly for sulfonate-mediated hydrogen bonding .
Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally.
Basic Question: What analytical techniques are optimal for assessing the compound’s purity?
Methodological Answer:
- HPLC with UV/Vis Detection : Use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) to separate sulfonate-containing analogs .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Suitable for volatile derivatives; derivatize the sulfonate group using diazomethane to enhance volatility.
- Elemental Analysis : Confirm stoichiometry of carbon, hydrogen, and sulfur.
- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic sulfonates .
Advanced Question: How does the sulfonate group influence this compound’s applications in materials science?
Methodological Answer:
The sulfonate group enables ionic conductivity in polymers and stabilizes colloidal dispersions in nanomaterials. For example:
- Ion-Exchange Membranes : Incorporate the compound into sulfonated poly(ether ether ketone) (SPEEK) matrices for proton exchange in fuel cells. Characterize via electrochemical impedance spectroscopy (EIS) .
- Self-Assembled Monolayers (SAMs) : Use the sulfonate to anchor molecules onto metal oxides (e.g., TiO₂). Study morphology with atomic force microscopy (AFM) .
- Thermal Stability : Evaluate decomposition kinetics using thermogravimetric analysis (TGA) . Comparative studies with non-sulfonated analogs highlight the group’s role in enhancing thermal resilience .
Advanced Question: What strategies address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess reagents and improve stepwise yields.
- Flow Chemistry : Continuous flow systems enhance mixing and heat transfer for exothermic sulfonation steps .
- DoE-Driven Optimization : Apply response surface methodology (RSM) to identify critical parameters (e.g., stoichiometry, residence time) and nonlinear interactions .
Basic Question: How can researchers validate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values in real time.
- Cell-Based Assays : Test cytotoxicity via MTT or resazurin assays in relevant cell lines (e.g., cancer or microbial models). Include positive controls (e.g., doxorubicin for anticancer studies).
- ADMET Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. The sulfonate group may reduce blood-brain barrier penetration, which can be quantified .
Advanced Question: What statistical frameworks are suitable for analyzing contradictory data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Bayesian Hierarchical Models : Account for variability across experimental batches or biological replicates.
- Partial Least Squares Regression (PLSR) : Correlate substituent electronic parameters (e.g., Hammett σ values) with activity data.
- Machine Learning (ML) : Train random forest or neural network models on datasets of sulfonate analogs to predict activity cliffs. Validate with leave-one-out cross-validation .
Basic Question: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Perform sulfonation steps in a fume hood due to potential SO₃ release.
- Waste Disposal : Neutralize sulfonate waste with calcium hydroxide before aqueous disposal. Document procedures per institutional guidelines .
Notes on Evidence Usage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
